molecular formula C10H16O B12737163 alpha-Methyl-4-methylenecyclohexaneacetaldehyde CAS No. 89116-22-3

alpha-Methyl-4-methylenecyclohexaneacetaldehyde

Cat. No.: B12737163
CAS No.: 89116-22-3
M. Wt: 152.23 g/mol
InChI Key: JNRATHVXQNNAQX-UHFFFAOYSA-N
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Description

alpha-Methyl-4-methylenecyclohexaneacetaldehyde: is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexane, featuring a methyl group and a methylene group attached to the cyclohexane ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-4-methylenecyclohexaneacetaldehyde typically involves the reaction of cyclohexanone with formaldehyde and a methylating agent under controlled conditions. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts and solvents are employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-Methyl-4-methylenecyclohexaneacetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products using suitable reducing agents.

    Substitution: Various substitution reactions can occur at the methylene or methyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.

    Reduction: Alcohols or other reduced products.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Alpha-Methyl-4-methylenecyclohexaneacetaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of alpha-Methyl-4-methylenecyclohexaneacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The compound’s structure allows it to participate in a range of chemical reactions, influencing its activity and interactions.

Comparison with Similar Compounds

    Cyclohexanone: A precursor in the synthesis of alpha-Methyl-4-methylenecyclohexaneacetaldehyde.

    Cyclohexane: The parent hydrocarbon from which the compound is derived.

    Methylcyclohexane: A related compound with a similar structure but lacking the aldehyde functional group.

Uniqueness: this compound is unique due to its combination of a cyclohexane ring, a methylene group, and an aldehyde functional group. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

89116-22-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(4-methylidenecyclohexyl)propanal

InChI

InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h7,9-10H,1,3-6H2,2H3

InChI Key

JNRATHVXQNNAQX-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1CCC(=C)CC1

Origin of Product

United States

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